N-(4-bromophenyl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide -

N-(4-bromophenyl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide

Catalog Number: EVT-4172447
CAS Number:
Molecular Formula: C21H17BrN2O3
Molecular Weight: 425.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CPPHA is a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5 subtypes [, , ]. Allosteric modulators bind to a site distinct from the orthosteric site where the endogenous ligand, glutamate, binds. PAMs enhance the receptor's response to glutamate without directly activating the receptor in the absence of glutamate.

Molecular Structure Analysis

While a detailed molecular structure analysis is not provided, the papers highlight specific structural features important for CPPHA's activity. The presence of the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group seems crucial for its interaction with mGluR1 and mGluR5 [, ].

Research suggests that CPPHA's potentiation of mGluR5 responses differs from that of another PAM, VU-29 []. While both are blocked by the MPEP site neutral ligand 5MPEP, the inhibition mechanisms differ. A mutation (A809V/mGluR5) affecting MPEP binding eliminates VU-29's effect but not CPPHA's, whereas the F585I/mGluR5 mutation eliminates CPPHA's effect without impacting VU-29 []. This indicates that CPPHA binds to a distinct allosteric site compared to both MPEP and VU-29.

Similar findings were observed for mGluR1, where mutations abolishing the effects of other PAMs did not affect CPPHA's potentiation [].

Applications

The primary application of CPPHA in scientific research is as a pharmacological tool for studying the complex allosteric modulation of mGluR1 and mGluR5 [, , ]. Its unique binding site, distinct from other known allosteric modulators, provides valuable insights into the receptor's structure-activity relationships and potential for developing subtype-selective therapeutics.

  • Characterizing novel allosteric sites on mGluR1 and mGluR5: CPPHA's distinct binding site and its pharmacological profile compared to other modulators provided strong evidence for the existence of multiple allosteric sites on these receptors [, ].
  • Investigating mGluR-mediated oscillatory Ca2+ signaling: CPPHA was used to study how positive allosteric modulation affects the frequency and amplitude of Ca2+ oscillations in cells expressing mGluR5, offering insights into the dynamic regulation of these receptors [].

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

    Compound Description: CPPHA is a positive allosteric modulator (PAM) of mGluR5, meaning it enhances the receptor's activity when an agonist is bound. [] Unlike other known mGluR5 PAMs at the time, CPPHA was found not to bind to the same allosteric site as the negative allosteric modulator 2-methyl-6-(phenylethynyl)pyridine (MPEP), suggesting a novel binding site. [] This distinct binding profile makes CPPHA significant in understanding mGluR5 modulation and potential therapeutic applications.

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

    Compound Description: CDPPB is a PAM of mGluR5 shown to interact with the same allosteric site as MPEP. [] Research on CDPPB and its analogs has provided further evidence that binding to the MPEP site is crucial for potentiating mGluR5 activity for this class of compounds. []

Properties

Product Name

N-(4-bromophenyl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide

IUPAC Name

N-(4-bromophenyl)-4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzamide

Molecular Formula

C21H17BrN2O3

Molecular Weight

425.3 g/mol

InChI

InChI=1S/C21H17BrN2O3/c22-14-7-9-15(10-8-14)23-19(25)13-5-11-16(12-6-13)24-20(26)17-3-1-2-4-18(17)21(24)27/h1-2,5-12,17-18H,3-4H2,(H,23,25)

InChI Key

AGWYBKXTICVKLV-UHFFFAOYSA-N

SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.